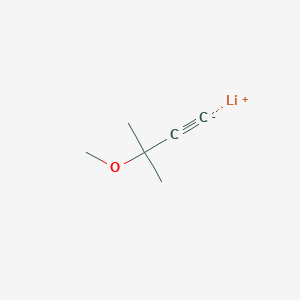
lithium;3-methoxy-3-methylbut-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;3-methoxy-3-methylbut-1-yne is a chemical compound with the molecular formula C6H10O. It is also known as 1,1-dimethyl-2-propynyl methyl ether. This compound is characterized by its unique structure, which includes a lithium atom bonded to a 3-methoxy-3-methylbut-1-yne moiety. It is a liquid at room temperature and is used in various chemical reactions and industrial applications.
Métodos De Preparación
The preparation of lithium;3-methoxy-3-methylbut-1-yne involves several synthetic routes. One common method is the use of phosphine as an agent to produce metallacycles, which are then reduced with hydrogen gas or sodium borohydride in the presence of a proton source, such as tetraethylammonium hydroxide or potassium tertiary butylate . Another method involves the reaction of 3-methoxy-3-methylbut-1-yne with acidified ethylene glycol in the presence of a base such as triethylamine or pyridine .
Análisis De Reacciones Químicas
Lithium;3-methoxy-3-methylbut-1-yne undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and phosphine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of metallacycles with hydrogen gas or sodium borohydride can produce hexanes .
Aplicaciones Científicas De Investigación
Lithium;3-methoxy-3-methylbut-1-yne has several scientific research applications. It is used as a ligand that binds to silicon through one oxygen atom . This compound is also used in the preparation of hexanes and other chemical intermediates . In addition, it has applications in the fields of chemistry, biology, medicine, and industry. For example, it is used in the synthesis of pharmaceuticals and cosmetics .
Mecanismo De Acción
The mechanism of action of lithium;3-methoxy-3-methylbut-1-yne involves its ability to bind to specific molecular targets and pathways. It acts as a ligand that binds to silicon through one oxygen atom, which stabilizes the compound through the presence of four electron pairs . This binding can influence various chemical reactions and processes, making it a valuable compound in scientific research and industrial applications.
Comparación Con Compuestos Similares
Lithium;3-methoxy-3-methylbut-1-yne can be compared to other similar compounds, such as 1-butyne, 3-methyl-1-butyne, and isopropyl acetylene . These compounds share similar structures and chemical properties, but this compound is unique due to its specific binding to silicon and its applications in various fields. The presence of the lithium atom and the 3-methoxy-3-methylbut-1-yne moiety distinguishes it from other similar compounds.
Propiedades
Número CAS |
76320-69-9 |
|---|---|
Fórmula molecular |
C6H9LiO |
Peso molecular |
104.1 g/mol |
Nombre IUPAC |
lithium;3-methoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C6H9O.Li/c1-5-6(2,3)7-4;/h2-4H3;/q-1;+1 |
Clave InChI |
QAWLADNAUGZPIP-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)(C#[C-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















